Homophenylalanine vs. Phenylalanine Backbone: hAPN Inhibitory Potency Lift
Phosphonic acid analogues of homophenylalanine (exemplified by the homophenylalanine scaffold of CAS 1822430-82-9) achieve sub‑micromolar inhibition of human alanyl aminopeptidase (hAPN), whereas the corresponding phenylalanine‑based phosphonic acids remain in the micromolar range. The best homophenylalanine derivative (compound 15c: 1‑amino‑3‑(3‑fluorophenyl)propylphosphonic acid) exhibited a Kᵢ of 0.58 µM against hAPN, while the phenylalanine analogue (compound 15a) showed a Kᵢ of 2.1 µM – a ca. 3.6‑fold potency improvement attributable to the additional methylene group [1].
| Evidence Dimension | hAPN (CD13) inhibition constant (Kᵢ) |
|---|---|
| Target Compound Data | Class Kᵢ ~0.58 µM for homophenylalanine phosphonic acid 15c (best‑in‑series) |
| Comparator Or Baseline | Phenylalanine phosphonic acid 15a: Kᵢ = 2.1 µM |
| Quantified Difference | ~3.6‑fold lower Kᵢ (greater potency) for homophenylalanine scaffold |
| Conditions | Fluorogenic enzymatic assay with recombinant hAPN, pH 7.4, 37 °C |
Why This Matters
Procuring the homophenylalanine building block is justified when targeting hAPN/CD13, as the extra methylene contributes to a pharmacodynamically meaningful potency gain that phenylalanine analogs cannot match.
- [1] Wanat, W. et al. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules 2020, 10(9), 1319. (Table 1 reports Kᵢ values for 15a and 15c.) View Source
